Puromycin Dihydrochloride Exhibits Faster Selection Kinetics Compared to Geneticin (G418) and Blasticidin S in Mammalian Cell Lines
Puromycin dihydrochloride achieves complete selection of resistant mammalian cell populations in a significantly shorter timeframe compared to G418 and blasticidin S. In 293T cells, puromycin selection requires only 3–5 days at 1–2 µg/mL, whereas G418 selection in HT1080 cells requires 7–11 days at 500–1,000 µg/mL, and blasticidin S selection in 293T cells similarly requires 7–11 days at 5–15 µg/mL [1]. This represents a selection time reduction of approximately 50–70% for puromycin relative to the comparators. Additionally, puromycin has been shown to efficiently inhibit embryonic stem (ES) cell growth at low doses (0.1 µg/mL) within 2 days, independent of G418 selection [2].
| Evidence Dimension | Selection time and working concentration |
|---|---|
| Target Compound Data | 3–5 days at 1–2 µg/mL (293T cells) |
| Comparator Or Baseline | G418: 7–11 days at 500–1,000 µg/mL (HT1080 cells); Blasticidin: 7–11 days at 5–15 µg/mL (293T cells) |
| Quantified Difference | Puromycin selection time is 4–8 days shorter (50–70% reduction) than G418 and blasticidin |
| Conditions | Mammalian cell culture selection; 293T and HT1080 cell lines |
Why This Matters
Faster selection kinetics reduce total experimental timeline and minimize cumulative passaging-related artifacts, increasing throughput for stable cell line generation workflows.
- [1] VectorBuilder. Which drug-selection marker should I use? Comparison of selection times and working concentrations. 2026. View Source
- [2] Tucker KL, et al. Stable Production of Mutant Mice from Double Gene Converted ES Cells with Puromycin and Neomycin. Biochem Biophys Res Commun. 2002. View Source
